Comprehensive Technical Guide on 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde: Structure, Properties, and Applications in Drug Discovery
Comprehensive Technical Guide on 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde: Structure, Properties, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of rational drug design. 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde (CAS: 39689-08-2) represents a highly versatile intermediate that bridges a robust pharmacophore (benzimidazole) with a highly reactive electrophilic handle (furan-2-carbaldehyde) via a flexible thioether linkage.
As a Senior Application Scientist, I have found that mastering the reactivity of this specific scaffold unlocks rapid access to complex fused heterocycles, Schiff bases, and potent modulators of transcription factors like c-Myc. This whitepaper dissects the physicochemical properties, synthetic causality, downstream derivatization protocols, and pharmacological utility of this critical compound.
Core Identity & Physicochemical Profiling
The structural elegance of 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde lies in its tripartite nature.
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The Benzimidazole Core: Acts as a classic bioisostere for purines, providing critical hydrogen bond donor (N-H) and acceptor (N) sites essential for kinase and enzyme binding.
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The Thioether Bridge: Provides a flexible hinge that allows the molecule to adopt multiple conformations within a target binding pocket. Unlike rigid C-C bonds, the C-S-C angle accommodates induced-fit binding.
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The Furan-2-carbaldehyde Handle: The electron-rich furan ring is heavily polarized by the electron-withdrawing aldehyde at the 2-position, making the aldehyde carbon highly susceptible to nucleophilic attack (e.g., by amines).
To facilitate formulation and downstream reaction planning, the quantitative physicochemical parameters are summarized in Table 1.
Table 1: Quantitative Physicochemical Data
| Parameter | Value / Description | Structural Implication |
| Chemical Name | 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | Standard IUPAC nomenclature |
| CAS Number | 39689-08-2 | Unique registry identifier |
| Molecular Formula | C₁₂H₈N₂O₂S | Defines stoichiometry for synthesis |
| Molecular Weight | 244.27 g/mol | Highly efficient lead-like molecular weight |
| H-Bond Donors | 1 (Benzimidazole N-H) | Facilitates target protein interaction |
| H-Bond Acceptors | 4 (N, O, O, S) | Enhances aqueous solubility potential |
| Rotatable Bonds | 3 | Optimal flexibility for binding pocket adaptation |
| Topological PSA | ~75 Ų | Excellent predictive membrane permeability |
Synthetic Methodologies: The SNAr Approach
The most efficient route to synthesize this compound is via a Nucleophilic Aromatic Substitution (SNAr).
Causality of Experimental Choices
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Substrate Activation: 5-bromo-2-furaldehyde is chosen as the electrophile. While furans are generally electron-rich, the strong electron-withdrawing nature (-M effect) of the aldehyde group activates the 5-position, making the C-Br bond susceptible to nucleophilic displacement.
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Base Selection (K₂CO₃): Potassium carbonate is a mild, non-nucleophilic base. It is strong enough to deprotonate the thiol of 2-mercaptobenzimidazole (pKa ~ 8.5) to form the highly nucleophilic thiolate anion, but mild enough to prevent the Cannizzaro reaction or aldol condensation of the sensitive furan-aldehyde.
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Solvent (DMF): Dimethylformamide is a polar aprotic solvent that perfectly solvates the potassium cation, leaving the thiolate "naked" and maximizing its nucleophilicity.
Protocol 1: Step-by-Step Synthesis of the Core Scaffold
This protocol is designed as a self-validating system; progress is tracked via TLC, and the workup exploits differential solubility.
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Reaction Setup: Charge an oven-dried round-bottom flask with 2-mercaptobenzimidazole (1.0 eq) and 5-bromo-2-furaldehyde (1.05 eq).
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Solvent & Base: Add anhydrous DMF (0.5 M concentration relative to the thiol) followed by anhydrous K₂CO₃ (1.5 eq).
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Thermal Activation: Stir the heterogeneous mixture at 80°C under an inert argon atmosphere for 4–6 hours.
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In-Process Control: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The product spot will appear highly UV-active at a lower Rf than the starting furan.
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Quenching & Isolation: Once starting materials are consumed, pour the hot mixture over crushed ice water. The sudden change in polarity forces the hydrophobic product to crash out as a solid.
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Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove DMF and inorganic salts, and recrystallize from hot ethanol to yield the pure product.
Fig 1: Synthetic workflow for 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde via SNAr.
Reactivity & Downstream Derivatization
The true value of 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde lies in its aldehyde handle, which serves as a versatile precursor for pharmaceutical synthesis . It readily undergoes Knoevenagel condensations and reductive aminations to generate diverse libraries of bioactive compounds.
Protocol 2: Reductive Amination for c-Myc Inhibitor Precursors
Derivatives of this scaffold have been heavily patented as modulators of the Myc transcription factor family (c-Myc, L-Myc, N-Myc) .
Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion formed between the aldehyde and the amine, without reducing the unreacted starting aldehyde into an unwanted alcohol byproduct. Acetic acid is added to accelerate the formation of the iminium intermediate.
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Imine Formation: Dissolve 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.1 eq) in a 1:1 mixture of DCM and THF (0.05 M).
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Catalysis: Add glacial acetic acid (1.5 eq) and stir at room temperature for 1 hour to ensure complete conversion to the imine/iminium intermediate.
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Reduction: Add NaBH(OAc)₃ (1.3 eq) portion-wise to control mild exothermicity. Stir the reaction overnight at room temperature.
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Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy any remaining hydride.
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Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the derivatized amine.
Biological Significance & Pharmacological Grounding
The benzimidazole-furan conjugates synthesized from this building block are highly prized in oncology. Specifically, they act as disruptors of the c-Myc/Max heterodimer complex.
c-Myc is a master regulatory transcription factor that is overexpressed in the majority of human cancers. To bind to DNA (specifically at E-box sequences) and drive tumorigenesis, c-Myc must first dimerize with its partner protein, Max. Derivatives of 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde intercalate into the basic helix-loop-helix leucine zipper (bHLHLZ) domain, sterically hindering this dimerization and thereby silencing c-Myc-driven oncogenic transcription .
Fig 2: Mechanism of action for benzimidazole-furan derivatives in c-Myc pathway inhibition.
Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthesized 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde prior to downstream library generation, the following analytical signatures must be confirmed:
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¹H NMR (400 MHz, DMSO-d6):
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The aldehyde proton is the most diagnostic, appearing as a sharp singlet far downfield at ~9.50 ppm .
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The furan ring protons will appear as two distinct doublets at ~7.60 ppm and ~6.90 ppm (J ≈ 3.5 Hz).
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The benzimidazole aromatic protons appear as a multiplet between 7.10 - 7.50 ppm .
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The benzimidazole N-H proton will appear as a broad singlet at ~12.8 ppm (exchangeable with D₂O).
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FT-IR Spectroscopy: Look for a strong, sharp carbonyl (C=O) stretching frequency at ~1670 cm⁻¹ (conjugated aldehyde) and a broad N-H stretch at ~3200-3400 cm⁻¹ .
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LC-MS (ESI+): The molecular ion peak[M+H]⁺ should be observed at m/z 245.0 , confirming the molecular weight of the intact scaffold.
References
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NextSDS. "5-(1H-Benzimidazol-2-ylsulfanyl)-2-furaldehyde — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
- Proia, D. et al. "FUSED 1,3-AZOLE DERIVATIVES USEFUL FOR THE TREATMENT OF PROLIFERATIVE DISEASES." World Intellectual Property Organization (WIPO), Patent WO2016094688A1, published June 16, 2016.
